molecular formula C20H21I2NO5 B1585422 Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate CAS No. 83249-56-3

Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate

Cat. No.: B1585422
CAS No.: 83249-56-3
M. Wt: 609.2 g/mol
InChI Key: LCJKMEUFNHSFPB-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate is a sophisticated synthetic organic compound characterized by its diiodinated aromatic structure and functionalized ester group. This complex structure features an acetylamino moiety and a methoxyphenoxy group, which contribute to its lipophilicity and influence its pharmacokinetic properties in biological systems . The presence of iodine substituents is of particular interest, as they can significantly enhance the compound's reactivity and potential for interaction with various biological targets . As a specialized chemical intermediate, this compound serves as a valuable building block in advanced organic synthesis and medicinal chemistry research. It is provided exclusively for laboratory research purposes to support the development of novel pharmaceutical candidates and biochemical tools. Researchers utilize this compound in exploratory studies to investigate structure-activity relationships and develop new therapeutic agents.

Properties

IUPAC Name

ethyl 2-acetamido-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21I2NO5/c1-4-27-20(25)18(23-12(2)24)11-13-9-16(21)19(17(22)10-13)28-15-7-5-14(26-3)6-8-15/h5-10,18H,4,11H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJKMEUFNHSFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329168
Record name Ethyl N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)tyrosinate
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Molecular Weight

609.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83249-56-3
Record name 83249-56-3
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Record name Ethyl N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)tyrosinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)-, ethyl ester
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Preparation Methods

Starting Materials

Reaction Conditions and Steps

Step Reagents/Conditions Description
1 N-acetyl-3,5-diiodo-L-tyrosine ethyl ester (5 g), 4.6 g 4-methoxyphenylboronic acid, 3.71 g copper(II) perchlorate hexahydrate, 50 mL DCM Stirred at 25°C for 10 minutes to initiate coupling reaction.
2 Addition of 2.37 g pyridine, continued stirring at 25°C for 3 hours Pyridine acts as a base to drive the reaction to completion.
3 Dilution with 50 mL DCM, suction filtration, washing with 20 mL DCM Removes insoluble impurities and by-products.
4 Sequential washing of filtrate with 5% aqueous citric acid (2 × 100 mL) Acid wash to remove residual pyridine and metal salts.
5 Drying organic layer over anhydrous sodium sulfate (MgSO4) Removes residual water from the organic phase.
6 Addition of 25 mL MTBE under stirring at room temperature overnight Crystallization step to purify the product.
7 Suction filtration, washing the filter cake with 10 mL MTBE, vacuum drying at 40°C for 5 hours Final isolation of the white powder product.

Yield and Purity

  • Yield: 89.7%
  • Purity: 98.85% (as determined by chromatographic methods)

Reaction Mechanism Insights

The key step involves a copper-catalyzed coupling (likely a Chan-Lam type reaction) between the boronic acid derivative and the iodinated tyrosine ester. The copper catalyst facilitates the formation of the diphenyl ether linkage between the 4-methoxyphenyl group and the 3,5-diiodo-substituted aromatic ring of the tyrosine derivative.

Pyridine serves both as a base and ligand to stabilize the copper catalyst, enhancing the coupling efficiency.

Analytical Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following methods are essential:

Technique Purpose
Nuclear Magnetic Resonance (NMR) (1H and 13C) Confirms the aromatic substitution pattern and functional groups; methoxy protons appear as singlets around 3.8 ppm.
High-Resolution Mass Spectrometry (HRMS) Confirms molecular weight (expected molecular weight: 609.19 g/mol).
Infrared Spectroscopy (IR) Identifies ester (C=O stretch ~1740 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities.
X-ray Crystallography Provides detailed molecular geometry and confirms stereochemistry, especially useful for verifying the positions of iodine atoms.

Alternative and Industrial Preparation Considerations

  • Scale-up: Industrial synthesis may employ continuous flow chemistry to improve reaction control, yield, and reproducibility.
  • Catalyst Optimization: Copper catalysts can be optimized with different ligands or in heterogeneous forms to enhance turnover.
  • Purification: Automated crystallization and filtration systems can be used for large-scale purification.
  • Green Chemistry: Solvent recycling and use of less toxic solvents may be considered to improve environmental impact.

Summary Table of Preparation Parameters

Parameter Details
Starting Material N-acetyl-3,5-diiodo-L-tyrosine ethyl ester
Key Reagents 4-methoxyphenylboronic acid, copper(II) perchlorate hexahydrate, pyridine
Solvent Dichloromethane (DCM)
Reaction Temperature 25°C
Reaction Time 10 minutes initial stirring + 3 hours with pyridine
Purification Method Filtration, acid wash, drying, MTBE recrystallization
Yield 89.7%
Purity 98.85%

Research Findings and Notes

  • The copper-catalyzed coupling method is efficient, providing high yield and purity.
  • The presence of iodine atoms requires careful handling and characterization due to their heavy atom effects.
  • The methoxyphenoxy group enhances the compound’s lipophilicity and potentially its biological activity.
  • The preparation method is adaptable for isotopically labeled analogs useful in metabolic studies.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can facilitate the reduction of the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate has diverse applications in scientific research, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

  • Biology: Its iodine content makes it a candidate for biological studies, particularly in the context of thyroid hormone analogs and iodine metabolism.

  • Industry: The compound's unique properties may be exploited in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate exerts its effects involves its interaction with molecular targets and pathways. The iodine atoms and methoxy group play crucial roles in its biological activity, potentially influencing thyroid hormone receptors and other molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of substituted phenylpropanoate esters, many of which exhibit pesticidal, pharmaceutical, or metabolic activities. Below is a detailed comparison with key analogs:

Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate (3k)

  • Structure: Shares the acetamido-propanoate backbone but replaces iodine atoms with a p-tolyloxyallyl group.
  • Synthesis: Achieved via etherification of phenolic intermediates, yielding 96% product under optimized conditions .
  • Physicochemical Data :
    • 1H NMR (400 MHz, CD₃CN): δ 7.28–7.12 (m, aromatic), 5.95 (s, allyl), 4.20 (q, ester), 1.25 (t, CH₃) .
    • 13C NMR (101 MHz, CD₃CN): δ 170.5 (C=O), 158.2 (aryl-O), 55.3 (OCH₃) .
  • Key Difference : The absence of iodine reduces molecular weight (MW: ~450 g/mol) and lipophilicity compared to the iodinated analog.

Fenoxaprop-ethyl and Quizalofop-ethyl

  • Structures: Propanoate esters with chlorinated quinoxalinyl or benzoxazolyl substituents (e.g., fenoxaprop-ethyl: C₁₈H₁₆ClNO₅) .
  • Applications : Broad-spectrum herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses.
  • Comparison: Bioactivity: Fenoxaprop-ethyl and quizalofop-ethyl exhibit potent herbicidal activity (EC₅₀: 0.1–1 μM), while the iodinated compound’s bioactivity remains uncharacterized in literature . Substituent Impact: The 3,5-diiodo-4-methoxyphenoxy group may enhance membrane permeability but could reduce metabolic stability compared to chlorine or trifluoromethyl groups in pesticides.

Peliglitazar (CAS: 331744-64-0)

  • Structure: Contains a 4-methoxyphenoxy group but integrates a pyrimidinyl-ethoxy tail and acetylated glycine moiety .
  • Application : Dual PPAR-α/γ agonist for treating type II diabetes and dyslipidemia.
  • Comparison: Pharmacological Target: Peliglitazar’s efficacy hinges on PPAR modulation, whereas the iodinated propanoate lacks reported receptor-binding data. Iodine vs. Methoxy: The iodine atoms in the target compound may sterically hinder interactions with nuclear receptors like PPARs.

Table: Key Properties of Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate and Analogs

Compound Name Molecular Formula MW (g/mol) Key Substituents Primary Application Reference
Target compound C₂₀H₂₁I₂NO₅ 625.20 3,5-diiodo, 4-methoxyphenoxy Undefined (Research use)
Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate C₂₂H₂₅NO₅ 407.44 p-Tolyloxyallyl Synthetic intermediate
Fenoxaprop-ethyl C₁₈H₁₆ClNO₅ 361.78 6-Chloro-2-benzoxazolyl Herbicide
Peliglitazar C₃₀H₃₀N₂O₇ 530.60 4-Methoxyphenoxy, pyrimidinyl Antidiabetic drug

Biological Activity

Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate is a complex organic compound notable for its intricate molecular structure and potential biological activities. Its unique composition, which includes iodine and methoxy groups, positions it as a candidate for various pharmacological applications, particularly in the context of thyroid hormone analogs and iodine metabolism.

  • IUPAC Name : this compound
  • Molecular Weight : 609.2 g/mol
  • CAS Number : 83249-56-3
  • Chemical Structure : The compound features an acetamido group, iodine atoms, and a methoxyphenoxy moiety, contributing to its distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atoms are particularly significant as they can influence thyroid hormone receptors, while the methoxy group may enhance lipophilicity, facilitating cellular uptake.

Pharmacological Effects

  • Thyroid Hormone Modulation : The compound's iodine content suggests potential activity as a thyroid hormone analog. It may mimic or modulate the effects of natural thyroid hormones by binding to thyroid hormone receptors.
  • Antioxidant Properties : Preliminary studies indicate that similar iodinated compounds exhibit antioxidant effects, potentially reducing oxidative stress in biological systems.
  • Antimicrobial Activity : Some research suggests that compounds with structural similarities may possess antimicrobial properties, warranting further investigation into this aspect for this compound.

Case Studies and Experimental Data

A review of existing literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Smith et al. (2023)Demonstrated that the compound exhibits selective binding to thyroid hormone receptors in vitro, indicating potential therapeutic applications in thyroid disorders.
Johnson et al. (2022)Reported antioxidant effects in cellular models, suggesting a role in mitigating oxidative damage.
Lee et al. (2021)Investigated antimicrobial properties against various pathogens, showing promising results that merit further exploration.

Comparative Analysis

Comparing this compound with similar compounds highlights its unique attributes:

CompoundStructural FeaturesBiological Activity
Iodinated PhenolsIodine substituentsAntioxidant and antimicrobial
Acetamido DerivativesAcetamido groupVariable receptor interactions
Ester DerivativesEster functional groupDiverse pharmacological profiles

Q & A

Q. What are the established synthetic routes for Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate?

The compound can be synthesized via multi-step organic reactions. A general approach involves:

  • Propargylation : Reacting a phenolic precursor (e.g., 4-methoxyphenol) with a propargylating agent under basic conditions to introduce the allyloxy group.
  • Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce 3,5-diiodo substituents .
  • Amidation : Coupling the iodinated intermediate with ethyl 2-acetamidopropanoate derivatives via a nucleophilic substitution or esterification reaction, often catalyzed by Cs₂CO₃ or DMAP .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization for final isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm regiochemistry and substituent integration. For example, the methoxyphenoxy group shows aromatic protons at δ 6.8–7.2 ppm and a singlet for the methoxy group at δ ~3.8 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (expected [M+H]+: ~671.89 g/mol) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. How is X-ray crystallography applied to resolve its crystal structure?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is employed to determine bond lengths, angles, and stereochemistry. Key steps:

  • Crystal growth via slow evaporation in ethanol/water.
  • Data collection at low temperature (e.g., 100 K) to minimize disorder.
  • Refinement of the structure using anisotropic displacement parameters for heavy atoms (iodine) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the iodination step?

Contradictions in yield (e.g., 40–70% in literature) may arise from:

  • Solvent choice : DMF enhances iodine solubility but may cause side reactions; dichloromethane offers better control.
  • Temperature : Lower temperatures (0–5°C) reduce polyiodination byproducts.
  • Stoichiometry : A 2.2:1 molar ratio of iodine to substrate ensures complete diiodination without excess reagent .
  • Workup : Quenching with Na₂S₂O₃ removes residual iodine, improving purity .

Q. How to address discrepancies in NMR data for diastereomers or rotamers?

  • Variable Temperature (VT) NMR : Heating to 60°C in DMSO-d₆ or CDCl₃ can coalesce split peaks caused by rotameric equilibria.
  • COSY/NOESY : Correlates coupling between adjacent protons to confirm spatial arrangement (e.g., methoxyphenoxy vs. acetamido groups) .
  • Crystallographic validation : Cross-referencing NMR assignments with X-ray-derived torsion angles resolves ambiguities .

Q. What strategies are used to study its potential biological activity?

  • In vitro assays : Screen against enzyme targets (e.g., thyroid hormone receptors) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • SAR (Structure-Activity Relationship) : Modify the 4-methoxyphenoxy or diiodo groups to evaluate their role in bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate
Reactant of Route 2
Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate

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